![molecular formula C16H24N2O3 B5902955 N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)
N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as N-[(3-methoxyphenyl)ethyl]-3-(2-oxo-1,3-oxazinan-3-yl)propanamide, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also have an effect on the activity of ion channels and receptors involved in pain perception and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to reduce pain sensitivity by modulating the activity of ion channels and receptors involved in pain perception. Additionally, it has been shown to have an anxiolytic effect in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. Additionally, it has been shown to have good bioavailability and pharmacokinetic properties. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of neuropathic pain, anxiety, and depression. Another direction is to explore its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis method of N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide involves the reaction of 3-(2-oxo-1,3-oxazinan-3-yl)propanoic acid with 3-methoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-15-6-4-5-14(13-15)7-9-17-16(19)8-11-18-10-2-3-12-21-18/h4-6,13H,2-3,7-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGJHWQVIBLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

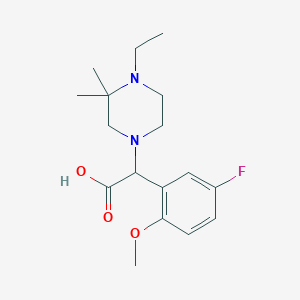
![2-(2,5-dimethylphenoxy)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}propanamide](/img/structure/B5902881.png)
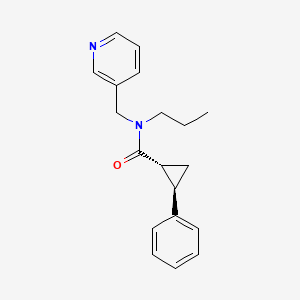
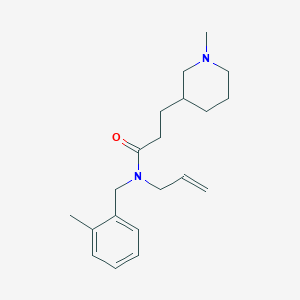
![4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one](/img/structure/B5902908.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
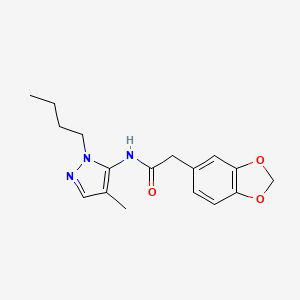
![1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5902933.png)
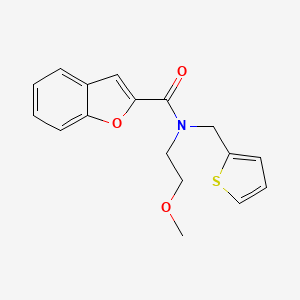
![1-(2-amino-2-oxoethyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902951.png)
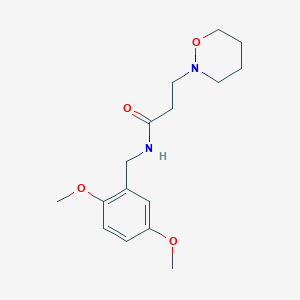
![3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B5902968.png)
![2-(1-adamantyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B5902982.png)
![3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)